6-methoxy-2-methyl-1H-indole
Overview
Description
6-Methoxy-2-methyl-1H-indole is an indole derivative with the molecular formula C10H11NO. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable target for synthetic chemists .
Scientific Research Applications
6-Methoxy-2-methyl-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
6-Methoxy-2-methyl-1H-indole, like many indole derivatives, is known to interact with a variety of biological targets . Indole derivatives have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Indole derivatives are often involved in a variety of biochemical pathways. They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would need to be determined through further experimental studies.
Action Environment
The action of this compound, like many chemical compounds, can be influenced by various environmental factors. For instance, it should be kept in a dark place, sealed in dry, at room temperature These conditions can influence the compound’s action, efficacy, and stability
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Methoxy-2-methyl-1H-indole has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and involves multiple biochemical pathways. The compound has been identified using advanced spectroscopic techniques .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability within a pH range of 6–7 and at temperatures of up to 50 °C . Long-term effects on cellular function have been observed in in vitro studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Subcellular Localization
Current studies suggest that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-methoxy-2-methyl-1H-indole involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an appropriate ketone or aldehyde. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often using catalysts and controlled environments to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole: Lacks the methoxy group, resulting in different chemical and biological properties.
6-Methoxy-1H-indole: Lacks the methyl group, affecting its reactivity and interactions.
1H-Indole: The parent compound without any substituents, serving as a reference point for comparing derivatives.
Uniqueness
6-Methoxy-2-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQLMUSRHJTMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445621 | |
Record name | 6-methoxy-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1968-13-4 | |
Record name | 6-methoxy-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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